molecular formula C21H21FN2OS B3015493 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 681275-34-3

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B3015493
CAS No.: 681275-34-3
M. Wt: 368.47
InChI Key: OXXQYPCHRHCKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a fluorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The fluorophenyl group is introduced via electrophilic aromatic substitution, and the sulfanyl group is added through thiolation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of an indole core, fluorophenyl group, and pyrrolidine ring, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2OS/c22-17-7-5-6-16(12-17)13-24-14-20(18-8-1-2-9-19(18)24)26-15-21(25)23-10-3-4-11-23/h1-2,5-9,12,14H,3-4,10-11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXQYPCHRHCKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.